molecular formula C9H14N2O2S2 B7596261 N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide

カタログ番号 B7596261
分子量: 246.4 g/mol
InChIキー: ZNQISHHKMNFVFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is a key regulator of apoptosis, and its overexpression is associated with the development and progression of various cancers. ABT-199 has shown promising results in preclinical and clinical studies as a potential treatment for hematological malignancies.

作用機序

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide selectively binds to the hydrophobic groove of BCL-2, inhibiting its anti-apoptotic function and promoting apoptosis in cancer cells. BCL-2 is overexpressed in many cancers, including hematological malignancies, and its inhibition by this compound leads to the activation of the intrinsic apoptotic pathway and the elimination of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in BCL-2-dependent cancer cells, including CLL, AML, and MM cells, while sparing normal cells. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and other targeted agents, suggesting its potential as a combination therapy. However, this compound may cause thrombocytopenia as a side effect, which limits its use in some patients.

実験室実験の利点と制限

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide is a potent and selective inhibitor of BCL-2, making it a valuable tool for studying the role of BCL-2 in cancer biology and for developing new therapies targeting BCL-2. However, this compound has limitations in lab experiments due to its low solubility and stability, which can affect its bioavailability and potency. Additionally, this compound may cause off-target effects on other anti-apoptotic proteins, such as BCL-XL, which can complicate its interpretation in experiments.

将来の方向性

For N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide include the development of more potent and selective BCL-2 inhibitors, the identification of biomarkers predictive of response to this compound, and the exploration of combination therapies with other agents. Additionally, the role of BCL-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, is being investigated, which may expand the therapeutic applications of this compound beyond cancer.

合成法

The synthesis of N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide involves several steps, including the preparation of the key intermediate 2-cyclopropyl-1,3-thiazole-4-carbaldehyde, the condensation of the intermediate with N-(2-aminoethyl)methanesulfonamide, and the subsequent reduction of the resulting imine to form this compound. The overall yield of the synthesis is approximately 10%.

科学的研究の応用

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide has been extensively studied in preclinical and clinical settings for its potential as a therapeutic agent for various hematological malignancies, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, this compound has demonstrated potent and selective activity against BCL-2-dependent cancer cells, inducing apoptosis and inhibiting tumor growth. In clinical trials, this compound has shown promising results as a monotherapy and in combination with other agents, achieving high response rates and durable remissions in patients with relapsed or refractory CLL and AML.

特性

IUPAC Name

N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S2/c1-6(11-15(2,12)13)8-5-14-9(10-8)7-3-4-7/h5-7,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQISHHKMNFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC(=N1)C2CC2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。